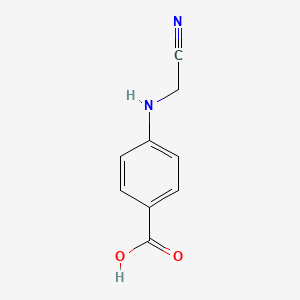

4-(Cyanomethylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

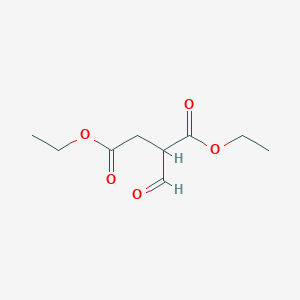

4-(Cyanomethylamino)benzoic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 .

Molecular Structure Analysis

The InChI code for 4-(Cyanomethylamino)benzoic acid is 1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) and the InChI key is BYJDWVPJZIZFCW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(Cyanomethylamino)benzoic acid is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Dye-Sensitized Solar Cells

4-(Cyanomethylamino)benzoic acid has been explored as an effective acceptor group in the design of donor-acceptor organic dyes for dye-sensitized solar cells (DSSCs). Specifically, it was compared to the commonly used cyanoacrylic acid acceptor group in structurally equivalent sensitizers. The dyes based on 4-(Cyanomethylamino)benzoic acid demonstrated significantly improved photovoltaic performance, showcasing an increase in electron lifetime and enhanced device performance, with a power conversion efficiency of 6.37% (Gupta et al., 2015).

Synthesis of Organic Compounds

The compound has been involved in the synthesis of novel series of α-ketoamide derivatives. Utilizing a reagent, OxymaPure, combined with DIC, 4-(Cyanomethylamino)benzoic acid played a role in the synthesis process of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, showcasing superiority in terms of purity and yield when compared to other approaches (El‐Faham et al., 2013).

Solution Thermodynamic Analysis

The compound has been a subject in the field of solution thermodynamics. A study investigated the solid–liquid equilibrium solubility of p-(Aminomethyl) benzoic acid (PAMBA), closely related to 4-(Cyanomethylamino)benzoic acid, in various binary solvents across different temperatures. This research is pivotal for understanding the compound's role in the synthesis of significant organic compounds like tranexamic acid and cyclohexadiene (Shang et al., 2018).

Heterocyclic Compound Synthesis

4-(Cyanomethylamino)benzoic acid has been a key intermediate in synthesizing a range of heterocyclic compounds, including thiazole, pyrazole, oxazole, and others. This showcases the compound's versatility and importance in synthetic organic chemistry (Fadda et al., 2012).

Safety and Hazards

properties

IUPAC Name |

4-(cyanomethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDWVPJZIZFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284188 |

Source

|

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethylamino)benzoic acid | |

CAS RN |

6275-82-7 |

Source

|

| Record name | NSC36168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)